

Application Notes and Protocols for TC-O 9311 in Neuroscience Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-O 9311 is a potent and selective synthetic agonist for the G-protein coupled receptor 139 (GPR139), an orphan receptor predominantly expressed in the central nervous system.[1] Its expression in key brain regions such as the habenula, striatum, and hypothalamus suggests a significant role in modulating neural circuits involved in motor control, motivation, and reward. These application notes provide an overview of the utility of **TC-O 9311** in neuroscience research and detailed protocols for its application in key experimental paradigms.

Mechanism of Action

TC-O 9311 activates GPR139, which primarily signals through the Gq/11 pathway. This activation leads to the stimulation of Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a measurable increase in cytosolic calcium concentration.

Furthermore, GPR139 activation has been shown to oppose the signaling of the μ -opioid receptor (MOR) by stimulating cyclic AMP (cAMP) production and inhibiting G-protein-coupled inwardly rectifying potassium (GIRK) channels. This complex signaling profile makes **TC-O 9311** a valuable tool for dissecting the roles of GPR139 in neuronal function and its interplay with other neurotransmitter systems.



Quantitative Data

The following tables summarize the quantitative data for **TC-O 9311** and a related GPR139 agonist, TAK-041, in relevant in vitro and in vivo assays.

Table 1: In Vitro Efficacy of TC-O 9311 in Calcium Mobilization Assays

Cell Line	Assay Format	TC-O 9311 pEC50 (Mean ± SEM)	TC-O 9311 EC50 (nM)
CHO-TREx	Calcium Mobilization	7.40 ± 0.06	~40
HEK-293	Calcium Mobilization	7.11 ± 0.13	~78
SK-N-MC/CRE	Calcium Mobilization	7.31 ± 0.12	~49

Data adapted from Nepomuceno D, et al. (2018).[2]

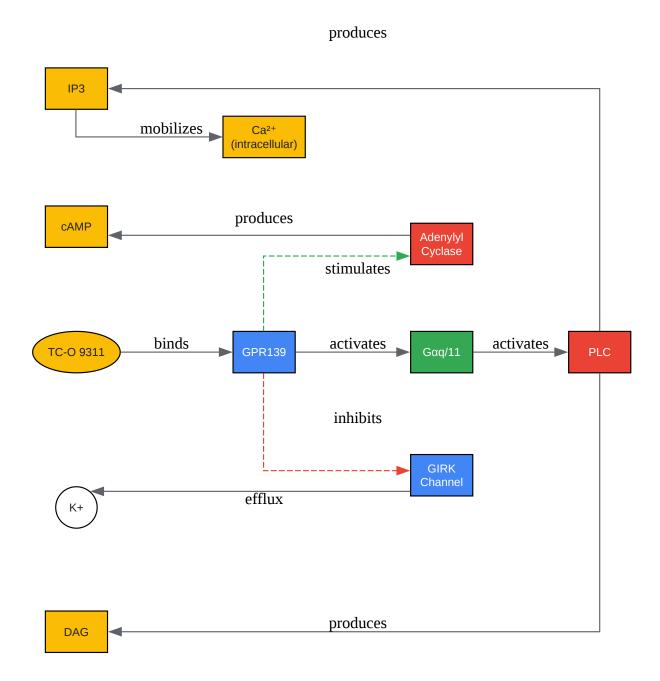
Table 2: In Vivo Effect of GPR139 Agonist (TAK-041) on Amphetamine-Induced Dopamine Release

Brain Region	Treatment	% Attenuation of d- amphetamine-induced reduction in [¹¹C]PHNO Binding Potential (BPND)
Putamen	TAK-041 (20 mg)	26%
Putamen	TAK-041 (40 mg)	Higher than 20 mg dose (statistically significant)
Ventral Striatum	TAK-041 (20 mg)	18%
Ventral Striatum	TAK-041 (40 mg)	Higher than 20 mg dose

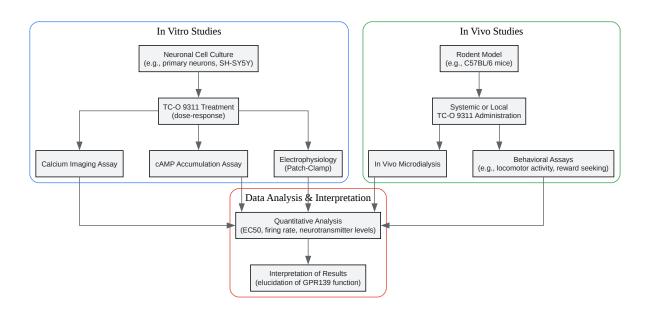
Data adapted from Rabiner et al. (2021) and provides a strong rationale for a similar application of **TC-O 9311**.[3][4][5]

Signaling Pathway Diagram









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References

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